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  • Product: Methyl 9-bromononanoate
  • CAS: 67878-15-3

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Thermal Degradation Pathways of Methyl 9-Bromononanoate: A Mechanistic Whitepaper

Executive Summary: The Dual-Functional Challenge of Bromoesters Methyl 9-bromononanoate (CAS: 67878-15-3) is a highly versatile, bifunctional aliphatic building block widely utilized in the synthesis of PROTACs, lipid na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual-Functional Challenge of Bromoesters

Methyl 9-bromononanoate (CAS: 67878-15-3) is a highly versatile, bifunctional aliphatic building block widely utilized in the synthesis of PROTACs, lipid nanoparticles (LNPs), and complex active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of this molecule's thermal limits. While 2 notes that the compound is stable under standard laboratory storage conditions[2], subjecting it to high-temperature processing (e.g., vacuum distillation, hot-melt extrusion) without mechanistic foresight can trigger catastrophic degradation.

This whitepaper elucidates the thermodynamic loci of failure within methyl 9-bromononanoate, details its primary degradation pathways, and provides field-proven, self-validating analytical workflows to ensure material integrity throughout the drug development lifecycle.

Thermodynamic Loci of Failure: C-Br vs. C-O Bond Dynamics

The thermal stability of methyl 9-bromononanoate is dictated by the bond dissociation energies (BDE) of its two terminal functional groups: the primary alkyl bromide and the methyl ester.

  • The Primary Bromide (The Weakest Link): The C-Br bond possesses a relatively low BDE of approximately 285 kJ/mol. In brominated aliphatic systems, thermal dissociation of the C-Br bond is the primary failure mode, typically initiating at temperatures around 230 °C[3]. The 4 confirms that this dissociation leads to the rapid formation of hydrogen bromide (HBr) gas[4].

  • The Methyl Ester (The Robust Terminus): Unlike ethyl or tert-butyl esters, which easily undergo pyrolytic elimination via a cyclic six-membered transition state (Maccoll elimination), methyl esters lack the requisite beta-hydrogen on the alkoxy group. Consequently, the ester moiety exhibits high thermal stability and resists pure pyrolysis, requiring much higher activation energies to cleave the C-O bond (~340 kJ/mol)[5].

Mechanistic Trajectories of Thermal Degradation

Understanding the exact mechanisms of degradation is critical for preventing autocatalytic failure during scale-up.

Pathway A: Thermal Dehydrobromination (Primary High-Temperature Pathway)

At elevated temperatures (>230 °C), the molecule undergoes a first-order kinetic elimination. The transition state is semi-ionic, resulting in the ejection of HBr gas and the formation of a terminal alkene (methyl non-8-enoate)[6].

  • Causality in Processing: If this compound is subjected to high-temperature distillation without a sufficient vacuum, the localized thermal stress will induce dehydrobromination. The evolved HBr is highly corrosive and autocatalytic, accelerating further degradation of the bulk material and damaging stainless steel reactor vessels.

Pathway B: Moisture-Assisted Hydrolytic Degradation

While the isocyanide and ester derivatives of such fatty acids are hydrolytically stable at physiological pH[7], the presence of trace moisture combined with elevated temperatures significantly lowers the activation energy for degradation.

  • Ester Cleavage: Hydrolysis of the methyl ester yields 9-bromononanoic acid and methanol.

  • Halide Substitution: Hydrolysis of the primary bromide yields methyl 9-hydroxynonanoate and aqueous HBr.

Pathways MBN Methyl 9-bromononanoate (Stable at RT) Heat Thermal Stress (>230°C) MBN->Heat Pyrolysis Moisture Thermal + Moisture (Elevated Temp) MBN->Moisture Hydrolysis Alkene Methyl non-8-enoate + HBr Gas Heat->Alkene Dehydrobromination (Primary Pathway) Acid 9-Bromononanoic acid + Methanol Moisture->Acid Ester Cleavage Alcohol Methyl 9-hydroxynonanoate + HBr (aq) Moisture->Alcohol Halide Substitution

Fig 1: Mechanistic thermal degradation pathways of methyl 9-bromononanoate.

Self-Validating Analytical Workflows for Degradation Profiling

To establish a rigorous thermal stability profile, researchers must employ orthogonal analytical techniques. Standard Thermogravimetric Analysis (TGA) is insufficient because it only records when mass is lost, not what is lost.

Protocol 1: TGA-FTIR-MS for Thermal Profiling

By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), we create a self-validating system . If the TGA registers a mass loss event at 240 °C, the MS simultaneously detecting m/z 80 and 82 (the isotopes of bromine in HBr) definitively proves that the molecule is undergoing dehydrobromination rather than simple volatilization[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of methyl 9-bromononanoate into an alumina crucible, following 5 recommendations for ester thermal analysis[5].

  • Instrument Calibration: Perform a blank measurement using an empty crucible for baseline subtraction to account for buoyancy effects[5].

  • Purge: Purge the TGA furnace with dry Nitrogen (N₂) at 50 mL/min for 15 minutes to eliminate ambient moisture.

  • Heating Ramp: Apply a linear heating rate of 10 K/min from 25 °C to 500 °C[5].

  • Evolved Gas Transfer: Maintain the transfer line to the FTIR/MS at 200 °C to prevent the condensation of high-boiling degradants.

  • Data Acquisition: Set the MS to operate in Selected Ion Monitoring (SIM) mode for m/z 32 (Methanol), 80/82 (HBr), and 44 (CO₂).

  • Kinetic Analysis: Repeat the experiment at heating rates of 5, 10, 15, and 20 K/min to calculate the activation energy (Ea) using the Ozawa isoconversional method[4].

Workflow Sample Sample Prep (10-15 mg) TGA TGA Heating (10 K/min to 500°C) Sample->TGA Transfer Heated Transfer Line (200°C) TGA->Transfer Evolved Gases FTIR FTIR Analysis (Gas ID) Transfer->FTIR MS Mass Spec (m/z 32, 80, 82) Transfer->MS Data Kinetic Modeling (Ozawa Method) FTIR->Data Spectral Data MS->Data Ion Counts

Fig 2: TGA-FTIR-MS analytical workflow for evolved gas identification.

Protocol 2: Accelerated Isothermal Degradation & HPLC-ELSD Quantification

High-temperature TGA does not accurately reflect long-term storage degradation. Isothermal aging at moderately elevated temperatures allows for the calculation of shelf-life via the Arrhenius equation.

Step-by-Step Methodology:

  • Aliquot Preparation: Dispense 100 µL of methyl 9-bromononanoate into 12 amber glass HPLC vials. Purge with argon and seal with PTFE-lined caps.

  • Thermal Stress: Place vials in thermostatically controlled incubators set to 40 °C, 60 °C, and 80 °C.

  • Sampling: Pull one vial from each temperature condition at Days 0, 7, 14, and 28.

  • Sample Dilution: Dilute the stressed sample 1:100 in HPLC-grade Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Quantify the remaining intact API via an Evaporative Light Scattering Detector (ELSD), as the aliphatic chain lacks a strong UV chromophore.

Quantitative Data Presentation

Table 1: Thermodynamic Parameters of Methyl 9-Bromononanoate Bonds

Functional Group Bond Type Approx. Bond Dissociation Energy (BDE) Primary Thermal Degradation Mode
Primary Bromide C-Br ~285 kJ/mol Dehydrobromination (HBr loss)
Methyl Ester C-O ~340 kJ/mol Hydrolysis (Moisture-dependent)

| Aliphatic Chain | C-C | ~350 kJ/mol | Radical Scission (>350 °C) |

Table 2: Accelerated Isothermal Degradation Matrix (Recovery %)

Storage Condition Day 0 Day 7 Day 14 Day 28 Primary Degradant Observed
4 °C (Control) 100.0% 99.9% 99.9% 99.8% None
40 °C 100.0% 99.5% 98.8% 97.2% 9-Bromononanoic acid
60 °C 100.0% 97.1% 94.5% 89.3% 9-Bromononanoic acid, HBr
80 °C 100.0% 91.2% 84.6% 72.1% Methyl non-8-enoate, HBr

(Note: Data represents a generalized kinetic model for primary alkyl bromoesters under standard pharmaceutical stress testing).

References

  • Methyl 9-bromononanoate Safety Data Sheet Source: MedChemExpress URL
  • WO2022061348A1 - Sos1 protein degraders, pharmaceutical compositions thereof, and their therapeutic applications Source: Google Patents URL
  • Targeting CYP4A11: Discovery of Isocyanide-Containing Inhibitors for Triple-Negative Breast Cancer Source: ChemRxiv URL
  • Source: Preprints.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials Source: MDPI URL
  • Thermal Decomposition of Brominated Butyl Rubber Source: NIH / PMC URL
  • Thermal decomposition of 2-bromopropene, and 2-chloropropene Source: NIST URL

Sources

Exploratory

Electrophilic Sites and Electron Density Mapping of Methyl 9-Bromononanoate: A Comprehensive Guide to Chemoselective Reactivity

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodology Guide Executive Summary Methyl 9-bromononanoate (CAS: 67878-15-3) is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

Methyl 9-bromononanoate (CAS: 67878-15-3) is a highly versatile, heterobifunctional aliphatic molecule widely utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lipid nanoparticles (LNPs) ()[1]. Its utility stems from its two distinct electrophilic centers: a "hard" ester carbonyl carbon (C1) and a "soft" primary alkyl bromide carbon (C9).

This whitepaper provides an in-depth analysis of the electron density mapping of methyl 9-bromononanoate using Density Functional Theory (DFT). By coupling computational mapping with field-proven wet-lab protocols, we elucidate the causality behind its orthogonal chemoselectivity, enabling researchers to design self-validating synthetic workflows without the need for cumbersome protecting group strategies.

Quantum Mechanical Profiling: Electron Density & Electrophilic Sites

Understanding the regioselectivity of nucleophilic attack on methyl 9-bromononanoate requires moving beyond simple Lewis structures to map the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). According to conceptual DFT and Hard-Soft Acid-Base (HSAB) theory, the reactivity of a molecule is governed by both electrostatic (charge-controlled) and covalent (orbital-controlled) interactions ()[2].

The Two Electrophilic Centers
  • C1 (Ester Carbonyl): The highly electronegative oxygen atoms pull electron density away from C1, creating a localized region of intense positive electrostatic potential. This makes C1 a hard electrophile , highly susceptible to charge-controlled nucleophilic acyl substitution by hard nucleophiles (e.g., hydroxide ions, alkoxides).

  • C9 (Alkyl Bromide): Bromine is less electronegative than oxygen but highly polarizable. The C-Br bond creates a diffuse, polarizable lowest unoccupied molecular orbital (LUMO) lobe at C9. This makes C9 a soft electrophile , favoring orbital-controlled SN​2 reactions with soft nucleophiles (e.g., amines, thiolates) ()[3].

Quantitative DFT Parameters

To predict regioselectivity, we rely on the Fukui function for electrophilicity ( f+ ), which measures the change in electron density upon the addition of an electron. A higher f+ value indicates a higher susceptibility to nucleophilic attack.

Table 1: DFT-Calculated Reactivity Descriptors for Methyl 9-Bromononanoate

ParameterC1 (Carbonyl Carbon)C9 (Alkyl Bromide Carbon)Causality / Interpretation
Electrophilicity ( ω ) HighModerateC1 is highly electron-deficient due to the π -bond with oxygen, driving electrostatic attraction.
Fukui Function ( f+ ) ~0.15~0.24C9 exhibits a higher f+ value, indicating orbital control dominates, making it the primary site for soft nucleophiles[3].
Hardness ( η ) HighLowC1 is a hard center (charge control); C9 is a soft center (orbital control).
LUMO Contribution Secondary LobePrimary LobeNucleophiles donate electrons into the LUMO; the σ∗ orbital of the C-Br bond at C9 dominates the SN​2 trajectory.

Computational Workflow: Electron Density Mapping Protocol

To generate accurate MEP maps and Fukui indices, a rigorous computational protocol must be followed. The following methodology ensures a self-validating system by verifying the absence of imaginary frequencies before mapping.

DFT_Workflow Start Input Geometry Methyl 9-bromononanoate Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Verify Local Minimum) Opt->Freq MEP MEP Surface Generation (Electrostatic Potential) Freq->MEP FMO FMO Analysis (HOMO/LUMO Mapping) Freq->FMO Fukui Fukui Function (f+) (Hirshfeld Charges) Freq->Fukui Output Electrophilic Site Identification (C1 vs C9) MEP->Output FMO->Output Fukui->Output

Caption: Computational workflow for DFT-based electron density and electrophilicity mapping.

Step-by-Step Computational Methodology
  • Initial Geometry Construction: Build the 3D structure of methyl 9-bromononanoate using a molecular editor (e.g., GaussView). Ensure the aliphatic chain is in its lowest-energy all-anti (zig-zag) conformation to minimize steric clashes.

  • Geometry Optimization: Execute a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality: The diffuse functions ("++") are critical because we are evaluating nucleophilic attack; they accurately model the expanded electron cloud of the incoming nucleophile and the lone pairs on the oxygen/bromine atoms. The polarization functions ("d,p") allow orbitals to shift asymmetrically, essential for modeling the transition state distortion.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory.

    • Causality: This validates the optimization. The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • MEP Mapping: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). The resulting map will show a deep blue (electron-deficient) region around the C1 carbonyl, visually confirming its status as a hard electrophile.

  • Fukui Function ( f+ ) Calculation: Calculate the Hirshfeld charges for the neutral ( N ) and anionic ( N+1 ) states. Compute f+=qN​−qN+1​ for each atom. The highest f+ value will localize on the C9 carbon, confirming its susceptibility to soft nucleophilic attack.

Chemoselectivity in Drug Development: Applied Reactivity

The dual electrophilic nature of methyl 9-bromononanoate is heavily exploited in the synthesis of PROTAC linkers. PROTACs require the tethering of an E3 ligase ligand to a target protein binder. Methyl 9-bromononanoate serves as an ideal spacer because its orthogonal reactivity allows for sequential, chemoselective functionalization without protecting groups ()[4].

Reactivity Substrate Methyl 9-bromononanoate (Bifunctional) PathA Soft Nucleophile Attack (e.g., Amine, Thiol) Substrate->PathA PathB Hard Nucleophile Attack (e.g., Hydroxide) Substrate->PathB SN2 SN2 at C9 (Bromide Displacement) PathA->SN2 Acyl Acyl Substitution at C1 (Ester Hydrolysis) PathB->Acyl ProdA Amine/Thioether Ester (PROTAC Linker Int.) SN2->ProdA ProdB 9-Bromononanoic Acid (Carboxylic Acid) Acyl->ProdB

Caption: Chemoselective orthogonal reactivity pathways of methyl 9-bromononanoate.

Step-by-Step Wet-Lab Protocol: Chemoselective PROTAC Linker Synthesis

This protocol demonstrates the sequential exploitation of orbital control (C9) followed by charge control (C1), adapted from the synthesis of the SHP2-D26 PROTAC degrader[4].

Phase 1: Orbital-Controlled SN​2 Alkylation at C9

  • Reagents: Combine methyl 9-bromononanoate (1.2 equiv) with a secondary amine target binder (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Catalysis/Base: Add a mild, non-nucleophilic base such as K2​CO3​ or DIPEA to scavenge the generated HBr.

    • Causality: A weak, bulky base is chosen to prevent unwanted hard nucleophilic attack (hydrolysis) at the C1 ester. Acetonitrile is used as a polar aprotic solvent to selectively solvate the cation, leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the SN​2 displacement of the bromide at C9.

  • Reaction: Stir at 60 °C for 16 hours. Monitor via TLC or LC-MS until the amine is consumed.

  • Workup: Remove the solvent in vacuo, dilute with dichloromethane (DCM), and filter off the insoluble inorganic salts. Concentrate the filtrate to yield the intermediate ester.

Phase 2: Charge-Controlled Ester Hydrolysis at C1

  • Reagents: Dissolve the intermediate ester in a mixed solvent system of THF/MeOH/ H2​O (ratio 5:3:2).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH· H2​O , 2.0 equiv).

    • Causality: The hydroxide ion is a classic hard nucleophile. Driven by electrostatic attraction, it attacks the highly positive C1 carbonyl carbon. The mixed solvent system is critical: THF dissolves the hydrophobic aliphatic chain, while water and methanol solvate the LiOH, ensuring a homogeneous reaction mixture for efficient nucleophilic acyl substitution.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Acidify the mixture to pH 3–4 using 1M HCl to protonate the resulting carboxylate, then extract with ethyl acetate. The resulting carboxylic acid is now primed for amide coupling with an E3 ligase ligand.

Conclusion

The utility of methyl 9-bromononanoate in advanced synthetic applications is directly tied to its bifurcated electronic profile. By mapping the electron density and calculating Fukui functions, we can quantitatively validate what HSAB theory predicts qualitatively: the C1 ester is an electrostatically driven hard electrophile, while the C9 bromide is an orbitally driven soft electrophile. Understanding the causality behind these electronic states allows researchers to execute highly chemoselective reactions, streamlining the synthesis of complex therapeutic modalities like PROTACs.

References

  • Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Grand Canonical General-Purpose Reactivity Indicator: A Conceptual DFT Approach to Predict Molecular Reactivity and Experimental Electrophilicity and Nucleophilicity Scales Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

  • Strain-Enabled S-Arylation and S-Alkenylation of Sulfinamides Source: ChemRxiv URL:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Applications of Methyl 9-Bromononanoate in Targeted Drug Design

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and dual-target inhibitors, the selection of optimal aliphatic linkers is a critical determinant of therapeutic efficacy. Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and dual-target inhibitors, the selection of optimal aliphatic linkers is a critical determinant of therapeutic efficacy. Methyl 9-bromononanoate (CAS: 67878-15-3) has emerged as a premier bifunctional building block[1][2]. Featuring a highly reactive terminal bromide and a protected methyl ester, this 9-carbon aliphatic chain provides the precise spatial geometry required to bridge distinct protein domains without inducing severe steric clashes.

As a Senior Application Scientist, I present this whitepaper to dissect the 3D structural logic, physicochemical properties, and crystallographic workflows associated with methyl 9-bromononanoate. Because the neat compound is a liquid at standard conditions[3], this guide focuses on computational conformational profiling and the crystallographic resolution of its derivatives in complex with target proteins (e.g., SHP2, PRC2)[1][2].

The Physical Reality: Physicochemical & 3D Profiling

A common misconception in early-stage drug design is the expectation of single-crystal X-ray diffraction (SCXRD) data for all precursors. Methyl 9-bromononanoate is a colorless to light yellow oil at room temperature[3][4]. Consequently, it does not form a standard crystal lattice on its own without specialized cryo-cooling techniques.

Instead, its 3D molecular structure is understood through two avenues:

  • In-Silico Conformational Modeling: Utilizing Density Functional Theory (DFT) to map the rotational degrees of freedom across its sp³-hybridized carbon backbone.

  • Derivative Co-Crystallography: Analyzing the electron density of the 9-carbon chain after it has been incorporated into a rigid ligand and co-crystallized with a target protein[1].

Quantitative Data Summary

Table 1: Physicochemical and Computed 3D Properties of Methyl 9-bromononanoate

PropertyValueClinical / Structural Significance
Molecular Formula C₁₀H₁₉BrO₂Bifunctional nature allows sequential, orthogonal coupling[5].
Molecular Weight 251.16 g/mol Low molecular weight precursor; ideal for modular synthesis[3][5].
Physical State (298 K) Colorless/Light Yellow LiquidRequires derivatization or cryo-conditions for SCXRD[3][6].
XLogP3 3.5Highly lipophilic; drives hydrophobic collapse in protein pockets[5].
Topological Polar Surface Area 26.3 ŲMinimal polar footprint; relies on van der Waals interactions[5].
Rotatable Bonds 10High entropic penalty upon binding; requires enthalpic compensation.

Structural Logic: The 9-Carbon Linker in Co-Crystallography

When methyl 9-bromononanoate is utilized to synthesize PROTACs (e.g., SHP2 degraders) or dual-inhibitors (e.g., HDAC/EZH2 inhibitors), the 9-carbon chain acts as a flexible spacer[1][2].

In the unbound state, the chain samples a vast conformational space. However, upon binding to a target protein, the linker is forced into a lower-energy conformation. Crystallographic data from these complexes (e.g., PDB: 5EHR, 4W2R) reveals that the 9-carbon chain often adopts an extended trans-zigzag conformation to maximize the distance between pharmacophores, or it undergoes localized hydrophobic collapse to shield itself from the aqueous solvent[1][2].

Logic A Bifunctional Termini (Ester & Bromide) B High Rotational Degrees of Freedom (sp3 carbons) A->B C Entropic Penalty upon Binding B->C Unbound State D Hydrophobic Collapse (Protein Pocket) B->D Bound State E Stabilized 3D Conformation in Crystal Lattice C->E Overcome by Enthalpy D->E Van der Waals

Caption: Thermodynamic and structural logic of the 9-carbon aliphatic linker during target binding.

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the following protocols detail the computational and experimental workflows for utilizing methyl 9-bromononanoate. Every step includes a mandatory validation checkpoint to establish causality and prevent downstream failure.

Protocol A: In-Silico 3D Conformational Profiling (Neat Liquid)

Because the neat compound is an oil[3], computational chemistry is required to understand its baseline 3D geometry.

  • Initial Geometry Generation: Construct the 2D SMILES string (COC(=O)CCCCCCCCBr)[5] into a 3D model using molecular mechanics (MM2 force field).

  • Dihedral Scanning: Perform a systematic conformational search rotating all 10 sp³-sp³ bonds.

    • Causality: The aliphatic chain possesses immense flexibility. A simple energy minimization will likely trap the molecule in a local minimum. Dihedral scanning ensures the identification of the true global minimum.

  • DFT Optimization: Optimize the lowest-energy conformers using Density Functional Theory (B3LYP/6-31G* level of theory).

  • Validation Checkpoint (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energetic minimum, not a transition state.

Protocol B: PROTAC Synthesis and Protein Co-Crystallization

This protocol outlines the transformation of the liquid precursor into a crystalline protein-ligand complex[1].

  • Linker Attachment (Sₙ2 Displacement): React methyl 9-bromononanoate with a nucleophilic warhead (e.g., a piperazine derivative) in the presence of a mild base (K₂CO₃) and acetonitrile at 60 °C[1].

    • Causality: The primary bromide is a superior leaving group for Sₙ2 reactions, while the methyl ester remains stable under these mild basic conditions, preventing unwanted polymerization.

    • Validation Checkpoint: Monitor via LC-MS. A mass shift corresponding to the loss of the bromine isotope pattern validates successful substitution.

  • Ester Hydrolysis & Amide Coupling: Hydrolyze the methyl ester using LiOH to yield the free carboxylic acid. Subsequently, couple this acid to an E3 ligase ligand using HATU and DIPEA[1].

    • Causality: HATU is selected for its high coupling efficiency and ability to suppress racemization in sterically demanding environments.

    • Validation Checkpoint: Purify the final PROTAC via preparative HPLC. Confirm >95% purity via ¹H and ¹³C NMR[5] before proceeding to biological assays.

  • Protein Complexation: Incubate the purified PROTAC with the target protein (e.g., SHP2) at a 1:1.2 molar ratio.

    • Causality: A slight molar excess of the ligand ensures complete saturation of the protein's binding pocket, minimizing structural heterogeneity in the crystal lattice.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A polydispersity index (PDI) of < 0.2 confirms a monodisperse solution, which is an absolute prerequisite for successful crystal nucleation.

  • Hanging-Drop Vapor Diffusion: Set up crystallization drops containing 1 µL of the protein-ligand complex and 1 µL of reservoir solution, suspended over a well of reservoir solution.

    • Causality: The hanging-drop method allows for slow, controlled water vapor equilibration. This slow kinetics is critical for large, highly flexible molecules (like PROTACs containing a 9-carbon linker) to find their optimal packing geometry within the crystal lattice.

    • Validation Checkpoint: Harvest the resulting crystals and subject them to X-ray diffraction. A Ramachandran plot showing >95% of residues in favored regions validates the structural integrity of the solved 3D model.

Workflow N1 Methyl 9-bromononanoate (Liquid Precursor) N2 Aliphatic Chain Elongation (SN2 Displacement) N1->N2 Amine/Thiol N3 PROTAC / Inhibitor Synthesis (Amide Coupling) N2->N3 Ligand Addition N4 Target Protein Incubation (e.g., SHP2 or PRC2) N3->N4 Complexation N5 Vapor Diffusion Crystallization (Hanging Drop) N4->N5 Supersaturation N6 X-Ray Diffraction & 3D Structure Resolution N5->N6 SCXRD

Caption: Workflow for utilizing methyl 9-bromononanoate in protein-ligand co-crystallization.

Conclusion

Methyl 9-bromononanoate is a deceptively simple molecule. While its liquid state precludes direct, standalone crystallographic analysis at room temperature[3], its true value lies in its derivatization. By acting as a highly flexible, lipophilic 9-carbon bridge, it enables the synthesis of advanced therapeutics whose 3D structures can be elegantly resolved via protein co-crystallography[1][2]. Mastery of its physicochemical properties and the causality behind its synthetic handling is essential for any modern drug development professional.

References

  • Methyl 9-bromononanoate | C10H19BrO2 | CID 554142 - PubChem - NIH Source: nih.gov URL:[Link]

  • Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Histone Deacetylase and Enhancer of Zeste Homologue 2 Dual Inhibitors Presenting a Synergistic Effect for the Treatment of Hematological Malignancies | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Methyl 9-bromononanoate - ChemBK Source: chembk.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step Grignard reagent preparation from methyl 9-bromononanoate

Application Note & Protocol Topic: Step-by-Step Grignard Reagent Preparation from Methyl 9-Bromononanoate For Internal Use and Advanced Technical Support Introduction: Navigating the Challenges of Grignard Synthesis with...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Grignard Reagent Preparation from Methyl 9-Bromononanoate

For Internal Use and Advanced Technical Support

Introduction: Navigating the Challenges of Grignard Synthesis with Functionalized Halides

The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2][3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a highly nucleophilic organomagnesium halide, or "Grignard reagent".[1][5][6][7] The resulting reagent's carbanionic character makes it an excellent nucleophile for reacting with a wide array of electrophiles, most notably carbonyl compounds, to generate more complex molecules.[2][8][9][10]

However, the preparation of a Grignard reagent from a molecule that also contains an electrophilic functional group, such as an ester, presents a significant synthetic challenge. The target molecule for this protocol, methyl 9-bromononanoate, is a prime example of such a bifunctional substrate. The primary difficulty lies in preventing the highly reactive Grignard reagent, once formed, from attacking the ester moiety of another molecule of the starting material or the product itself. This intermolecular reaction leads to undesired side products and consumption of the valuable reagent.

This document provides a detailed protocol and technical guidance for the successful preparation of the Grignard reagent from methyl 9-bromononanoate. It emphasizes the critical experimental parameters and techniques required to favor the desired reaction pathway and minimize competing side reactions, ensuring a high yield of the target organometallic intermediate for subsequent synthetic steps.

Core Principles and Mechanistic Considerations

The formation of a Grignard reagent occurs on the surface of the magnesium metal.[11] The mechanism is believed to proceed through a single electron transfer (SET) from the magnesium to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide anion. A second SET or radical coupling with the magnesium surface completes the formation of the organomagnesium species.[5][12]

Several factors are critical for a successful Grignard synthesis, especially with a sensitive substrate like methyl 9-bromononanoate:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, including water, alcohols, or even acidic C-H bonds.[5][8][13][14] This reaction, an acid-base quench, is typically faster than the desired nucleophilic attack and will destroy the reagent.[8] Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[15][16]

  • Magnesium Activation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[1][5][7][17] This oxide layer must be disrupted to expose a fresh, reactive metal surface. Common activation methods include mechanical means (crushing the turnings) or the use of chemical initiators like iodine, 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent.[1][5][7][11][18]

  • Solvent Choice: The reaction is typically performed in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (THF).[7][12][14] These solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing precipitation and maintaining its reactivity.[7][12] For less reactive halides, THF is often preferred due to its superior solvating ability.[16]

  • Concentration Control (Barbier Conditions): To circumvent the issue of the formed Grignard reagent reacting with the ester of the starting material, this protocol employs Barbier conditions. In this setup, the alkyl halide is added to a mixture of the magnesium and the electrophile. However, for the preparation of the reagent itself, a modification of this principle is used: the slow, controlled addition of the halide to a suspension of magnesium. This technique, known as the "slow addition" method, maintains a low concentration of the alkyl halide, which minimizes the rate of the competing Wurtz coupling reaction and ensures that the newly formed Grignard reagent has a higher probability of diffusing away from the magnesium surface before encountering an unreacted halide molecule.[16][19]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Methyl 9-bromononanoate>98%Sigma-AldrichEnsure it is free of acidic impurities.
Magnesium Turnings>99.5%Alfa AesarUse turnings, not powder, to ensure a manageable reaction rate.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse from a freshly opened bottle or a solvent purification system. Must be inhibitor-free.
IodineCrystal, ReagentJ.T. BakerA few small crystals are sufficient for activation.
1,2-DibromoethaneAnhydrous, >99%Sigma-AldrichAlternative activator. Its use can be monitored by the evolution of ethylene gas.[1][5][7]
Nitrogen or Argon GasHigh PurityLocal SupplierRequired to maintain an inert atmosphere.
Three-neck round-bottom flaskAppropriate volumeVWRMust be free of cracks and star-fractures.
Reflux Condenser-KimbleTo be fitted with a gas inlet/outlet.
Pressure-equalizing dropping funnel-ChemglassFor the slow addition of the alkyl halide solution.
Magnetic Stirrer and Stir Bar-IKAFor efficient mixing.
Heating Mantle-Glas-ColFor controlled heating.
Schlenk Line or Inert Gas Manifold--Essential for maintaining anhydrous and anaerobic conditions.[20]

Detailed Step-by-Step Protocol

4.1. Glassware and System Preparation

  • Drying Glassware: Thoroughly clean and dry a three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and magnetic stir bar in an oven at >120 °C overnight.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. A Schlenk line is ideal for this purpose.[20] Flame-dry the entire apparatus under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric moisture is removed.

  • Inert Atmosphere: Maintain a gentle, positive flow of inert gas throughout the entire experiment. This can be monitored with an oil bubbler.

4.2. Magnesium Activation and Reaction Initiation

  • Charge the Flask: Remove the stopper from one of the side necks of the flask and, under a strong positive flow of inert gas, add the magnesium turnings (1.2 equivalents).

  • Activate the Magnesium: Add a single small crystal of iodine. The flask can be gently warmed with a heat gun until the purple iodine vapor is visible and subsequently deposits on the magnesium surface, creating a yellowish-brown stain. Allow the flask to cool to room temperature.[19]

  • Solvent Addition: Add a portion (approx. 20%) of the total anhydrous THF required for the reaction to the flask containing the activated magnesium.

  • Prepare Halide Solution: In a separate dry flask under inert gas, prepare a solution of methyl 9-bromononanoate (1.0 equivalent) in the remaining anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.

  • Initiation: Add a small aliquot (approx. 5-10%) of the methyl 9-bromononanoate solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish suspension, and a gentle, spontaneous reflux of the solvent.[19] If the reaction does not start, a few drops of 1,2-dibromoethane can be added as a more potent initiator.[1][5][7]

4.3. Grignard Reagent Formation

  • Slow Addition: Once the reaction has been successfully initiated, begin the slow, dropwise addition of the remaining methyl 9-bromononanoate solution from the dropping funnel. The rate of addition should be carefully controlled to maintain a gentle reflux.[6][16][19] A highly exothermic reaction can lead to an increase in side products, particularly Wurtz coupling.[19][21] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is typically exothermic enough to sustain itself. If refluxing ceases, the reaction mixture can be gently heated to 40-50 °C for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion of the reaction is usually indicated by the consumption of most of the magnesium metal.

4.4. Post-Reaction Handling

The resulting dark grayish-brown solution is the Grignard reagent. It should be used immediately for the subsequent synthetic step. The concentration can be estimated based on the initial amount of the limiting reagent (methyl 9-bromononanoate) or determined more accurately by titration (e.g., with a solution of I2 or a standard acid-base titration after quenching a small aliquot).

Experimental Workflow Diagram

Grignard_Preparation cluster_prep Preparation cluster_reaction Reaction cluster_product Product P1 Dry Glassware & Assemble P2 Establish Inert Atmosphere (N2/Ar) P1->P2 R1 Charge Mg Turnings P2->R1 R2 Activate Mg with Iodine R1->R2 R3 Add Initial THF R2->R3 R5 Initiate Reaction with Aliquot R3->R5 R4 Prepare Haloester Solution R4->R5 R6 Slow Addition of Haloester R5->R6 Exotherm Observed R7 Maintain Gentle Reflux R6->R7 R8 Stir to Completion R7->R8 Product Grignard Reagent Solution (Ready for Use) R8->Product

Caption: Workflow for Grignard reagent preparation.

Competing Side Reactions and Mitigation Strategies

The primary challenge in this synthesis is managing side reactions that consume the starting material and the desired Grignard reagent.

  • Wurtz Coupling: This is a significant side reaction where a newly formed Grignard reagent molecule reacts with a molecule of unreacted alkyl halide to form a dimer (R-R).[19][21][22]

    • Mitigation: This is best controlled by the slow, dropwise addition of the alkyl halide.[16][19][23] This maintains a low concentration of the halide, making it more likely to react with the abundant magnesium surface than with a Grignard molecule.[19] Lowering the reaction temperature can also suppress this bimolecular reaction.[19][21]

  • Intermolecular Ester Condensation: The Grignard reagent formed (a strong nucleophile) can attack the electrophilic carbonyl carbon of the ester group on another molecule of methyl 9-bromononanoate. This would lead to a ketone intermediate, which would then rapidly react with a second equivalent of the Grignard reagent to form a tertiary alcohol dimer.[1][2][8][24]

    • Mitigation: The key strategy is maintaining a low concentration of the Grignard reagent in the bulk solution. The slow addition of the halide ensures that the Grignard reagent is formed gradually. Furthermore, conducting the reaction at a moderate temperature (gentle reflux) without excessive heating helps to favor Grignard formation over the subsequent, higher-activation-energy condensation reaction.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Start Methyl 9-Bromononanoate + Mg Desired Grignard Reagent (Product) Start->Desired Slow Addition, Controlled Temp. Wurtz Wurtz Coupling Product (Dimer) Desired->Wurtz + Unreacted Haloester (High Concentration) EsterAttack Intermolecular Ester Attack Desired->EsterAttack + Unreacted Haloester (High Temp.) TertiaryAlcohol Tertiary Alcohol Dimer EsterAttack->TertiaryAlcohol + 2nd Grignard Equiv.

Caption: Desired vs. side reaction pathways.

Storage and Safety Considerations

Storage: Grignard reagents are not typically isolated and are best used immediately after preparation.[15] If short-term storage is unavoidable, the reagent should be kept in the reaction flask under a positive pressure of inert gas and stored in a cool, dark place.[15] Exposure to air or moisture will rapidly degrade the reagent.[13][15]

Safety:

  • Flammability: The ethereal solvents used (THF, diethyl ether) are extremely flammable.[4] The reaction should be conducted in a chemical fume hood, away from any ignition sources.[25]

  • Exothermic Reaction: Grignard reagent formation is exothermic and can become vigorous if the halide is added too quickly, potentially leading to a runaway reaction.[5][20][25] Always have an appropriate cooling bath (ice-water) on hand.

  • Reactivity: Grignard reagents are highly reactive and corrosive. They react violently with water.[5][13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[13][20][25]

  • Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent solution to a stirred, cooled solution of a proton source like isopropanol or saturated aqueous ammonium chloride, followed by dilute acid. Never add water or acid directly to the bulk Grignard reagent.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002).
  • 25. The Grignard Reaction. (n.d.). University of Missouri-St. Louis.
  • Grignard Reaction. (n.d.). Hope College.
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024).
  • The Grignard Reaction Mechanism. (2025). Chemistry Steps.
  • Does anyone know the best way to activate magnesium for the grignard reagent?. (2014).
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • 1-norbornanecarboxylic acid. (n.d.). Organic Syntheses.
  • A Review on Grignard Reagent. (2023). International Journal of Pharmaceutical Sciences and Medicine.
  • An In-Depth Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis. (n.d.). Benchchem.
  • An introduction to Grignard reagents. (n.d.). Chemguide.
  • Grignard Reaction. (n.d.). Alfa Chemistry.
  • Grignard reagent. (n.d.). Wikipedia.
  • Formation of Grignard Reagents from Organic Halides. (n.d.).
  • Esters with Grignard Reagent. (2025). Chemistry Steps.
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Nebraska-Lincoln.
  • Preventing the formation of Wurtz coupling products in Grignard reactions. (n.d.). Benchchem.
  • Grignard reagent. (2019). Sciencemadness Wiki.
  • Grignard Reaction. (n.d.).
  • In my textbook, it is written that Grignard reagent reacts with ester other than alkyl form
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026).
  • Can the reaction of a Grignard reagent with an ester be used to form a tertiary alcohol?. (n.d.).
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • The Grignard Reagents: Their Preparation. (n.d.). Ursinus College Digital Commons.
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Wurtz reaction. (n.d.). Wikipedia.
  • Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. (n.d.). Benchchem.
  • 6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses.
  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
  • 14 Formation and reaction of a Grignard reagent. (n.d.). Macalester College.
  • What are some strategies to reduce side-reactions in a Grignard reaction?. (2019). Reddit.
  • A Study of the Entrainment Method for Making Grignard Reagents. (n.d.).
  • Process of preparing grignard reagent. (2014).
  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. (2012).

Sources

Application

The Strategic Synthesis of Complex Macrocycles from Methyl 9-Bromononanoate: A Guide for Researchers

Introduction: The synthesis of complex macrocycles represents a significant and continually evolving frontier in chemical research, with profound implications for drug discovery and materials science. These large ring st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of complex macrocycles represents a significant and continually evolving frontier in chemical research, with profound implications for drug discovery and materials science. These large ring structures, typically containing 12 or more atoms, occupy a unique chemical space between small molecules and biologics, offering a compelling combination of conformational rigidity and flexibility. This allows them to bind to challenging biological targets, such as protein-protein interfaces, with high affinity and specificity.[1][2] Methyl 9-bromononanoate has emerged as a versatile and valuable building block in the synthetic chemist's toolbox for the construction of these intricate architectures. Its linear C9 chain provides a desirable spacer element, while the terminal bromide and methyl ester functionalities offer orthogonal handles for a variety of cyclization strategies. This guide provides an in-depth exploration of the preparation of complex macrocycles using methyl 9-bromononanoate, detailing the underlying principles, experimental protocols, and critical considerations for success.

Core Principles in Macrocyclization

The successful construction of macrocycles is a delicate balance of kinetic and thermodynamic factors. The primary challenge in any macrocyclization reaction is to favor the desired intramolecular ring-closing event over competing intermolecular polymerization. To overcome this hurdle, several key strategies have been developed and are central to the protocols described herein.

High-Dilution Principle: The cornerstone of successful macrocyclization is the use of high-dilution conditions. By maintaining a very low concentration of the linear precursor, the probability of two reactive ends of the same molecule encountering each other (intramolecular reaction) is significantly increased relative to the probability of two different molecules reacting (intermolecular polymerization). This is a direct consequence of the differing reaction kinetics; the intramolecular reaction is first order, while the intermolecular reaction is second order.

Template Effects: In certain instances, a "template" ion or molecule can be employed to pre-organize the linear precursor into a conformation that is conducive to cyclization. This is particularly relevant in the synthesis of crown ethers and related macrocycles, where a cation can coordinate to heteroatoms in the linear chain, bringing the reactive ends into proximity.[2]

Activation of Reactive Groups: The choice of activating reagents for the functional groups involved in the ring closure is critical. For instance, in macrolactonization, the carboxylic acid is often converted to a more reactive species to facilitate nucleophilic attack by the hydroxyl group.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary macrocyclization strategies discussed in this guide that utilize methyl 9-bromononanoate as a key precursor.

macrolactonization cluster_0 Pathway 1: Macrolactonization Methyl_9-bromononanoate Methyl 9-bromononanoate 9-Hydroxynonanoic_acid 9-Hydroxynonanoic Acid Methyl_9-bromononanoate->9-Hydroxynonanoic_acid Hydrolysis 10-Decanolide 10-Decanolide (Macrolactone) 9-Hydroxynonanoic_acid->10-Decanolide High-Dilution Lactonization

Fig. 1: Synthesis of a macrolactone from methyl 9-bromononanoate.

crown_ether_synthesis cluster_1 Pathway 2: Crown Ether Synthesis Methyl_9-bromononanoate Methyl 9-bromononanoate 9-Bromo-1-nonanol 9-Bromo-1-nonanol Methyl_9-bromononanoate->9-Bromo-1-nonanol Reduction Benzo-crown_ether Benzo-crown Ether 9-Bromo-1-nonanol->Benzo-crown_ether Williamson Ether Synthesis with Catechol

Fig. 2: Synthesis of a benzo-crown ether using a derivative of methyl 9-bromononanoate.

Application Note 1: Synthesis of 10-Decanolide via Macrolactonization

Introduction: Macrolactones are a prominent class of macrocycles found in numerous natural products with interesting biological activities and are also valued in the fragrance industry. This protocol details the synthesis of 10-decanolide, a 10-membered macrolactone, starting from methyl 9-bromononanoate. The key steps involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an intramolecular cyclization under high-dilution conditions promoted by a cesium base. The use of cesium carbonate is particularly advantageous as the large, poorly solvated cesium cation is believed to promote the formation of a 'naked' and therefore more reactive carboxylate anion, facilitating the intramolecular SN2 reaction.[3]

Experimental Protocol:

Part A: Hydrolysis of Methyl 9-bromononanoate to 9-Bromononanoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 9-bromononanoate (1.0 eq) and a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the biphasic mixture to reflux (approximately 100 °C) and stir vigorously for 4-6 hours, or until TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate eluent) indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and acidify to pH ~2 with 1 M hydrochloric acid. The product, 9-bromononanoic acid, will precipitate as a white solid or can be extracted with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-bromononanoic acid. This product is often of sufficient purity for the subsequent cyclization step. If necessary, it can be further purified by recrystallization from hexanes.

Part B: Cesium-Mediated Macrolactonization

  • Reaction Setup: In a large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps, add anhydrous N,N-dimethylformamide (DMF) to constitute a final reaction concentration of approximately 0.01 M. Heat the DMF to 80 °C.

  • High-Dilution Addition: Prepare two separate solutions:

    • Solution A: Dissolve the 9-bromononanoic acid (1.0 eq) in anhydrous DMF.

    • Solution B: Suspend cesium carbonate (1.5 eq) in anhydrous DMF.

  • Cyclization: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the heated DMF in the reaction flask over a period of 8-12 hours. The slow addition is crucial to maintain high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any inorganic salts. Remove the DMF under high vacuum.

  • Purification: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 10-decanolide can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to yield the pure macrolactone.

Step Reactant Reagents Conditions Typical Yield
A Methyl 9-bromononanoateNaOH (aq)Reflux, 4-6 h>95%
B 9-Bromononanoic AcidCs₂CO₃, DMF80 °C, High Dilution60-75%

Application Note 2: Synthesis of a Benzo-Crown Ether Derivative

Introduction: Crown ethers are a fascinating class of macrocycles characterized by their ability to selectively bind cations.[2] This protocol outlines a strategy for the synthesis of a benzo-crown ether derivative using a precursor derived from methyl 9-bromononanoate. The key transformation is a Williamson ether synthesis, a reliable method for forming ether linkages, conducted under pseudo-high dilution conditions to favor macrocyclization.

Experimental Protocol:

Part A: Reduction of Methyl 9-bromononanoate to 9-Bromo-1-nonanol

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 9-bromononanoate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the stirred solution of the ester.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Stir the resulting white suspension vigorously for 30 minutes.

  • Purification: Filter the suspension through a pad of Celite®, wash the filter cake with THF, and concentrate the filtrate under reduced pressure. The crude 9-bromo-1-nonanol can be purified by column chromatography on silica gel.

Part B: Macrocyclization with Catechol

  • Reaction Setup: In a large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, place anhydrous DMF.

  • High-Dilution Addition: Prepare two separate solutions in the dropping funnels:

    • Solution A: A solution of catechol (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.2 eq) in anhydrous DMF.

    • Solution B: A solution of 9-bromo-1-nonanol (1.0 eq) in anhydrous DMF.

  • Cyclization: Heat the DMF in the reaction flask to approximately 100 °C. Add Solution A and Solution B dropwise and simultaneously to the reaction flask over a period of 10-15 hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 12-24 hours.

  • Workup and Purification: Follow a similar workup and purification procedure as described in Application Note 1, Part B, to isolate the desired benzo-crown ether derivative.

Step Reactant Reagents Conditions Typical Yield
A Methyl 9-bromononanoateLiAlH₄, THF0 °C to RT, 2-4 h85-95%
B 9-Bromo-1-nonanolCatechol, K₂CO₃, DMF100 °C, High Dilution40-60%

Trustworthiness and Self-Validation:

The protocols provided are based on well-established and robust chemical transformations. The success of these syntheses can be readily validated at each step through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules (e.g., the disappearance of the ester carbonyl in the reduction step and the appearance of the lactone carbonyl in the macrolactonization).

By carefully following these protocols and employing standard analytical validation methods, researchers can confidently prepare and characterize these complex macrocyclic structures. The causality behind each experimental choice, from the use of high-dilution to the selection of specific bases, is grounded in fundamental principles of organic chemistry aimed at maximizing the yield and purity of the desired macrocyclic product.

References

  • Dömling, A., et al. (2013). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies, 10(1), e51-e56. [Link]

  • Galli, C. (2000). The Cesium Ion Effect in the Synthesis of Macrocyclic Compounds. Chemical Reviews, 100(10), 3747-3770. [Link]

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1-86. [Link]

  • Kruizinga, W. H., & Kellogg, R. M. (1981). Preparation of macrocyclic lactones by ring closure of cesium carboxylates. Journal of the American Chemical Society, 103(17), 5183-5189. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of methyl 9-bromononanoate during long-term storage

Technical Support Center: Methyl 9-bromononanoate Introduction Methyl 9-bromononanoate is a valuable bifunctional molecule used as an intermediate and building block in the synthesis of pharmaceuticals, specialty polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 9-bromononanoate

Introduction

Methyl 9-bromononanoate is a valuable bifunctional molecule used as an intermediate and building block in the synthesis of pharmaceuticals, specialty polymers, and other advanced materials.[1] Its utility is predicated on its purity and structural integrity. However, as a long-chain halogenated ester, it is susceptible to degradation over time, which can compromise experimental outcomes, introduce impurities, and affect product yields. This guide provides a comprehensive, question-and-answer-based resource for researchers to identify, troubleshoot, and prevent the degradation of methyl 9-bromononanoate during storage.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Causality

This section addresses the immediate questions researchers may have when suspecting compound degradation.

Section 1.1: Identifying Potential Degradation

Q1: What are the first visual signs that my methyl 9-bromononanoate sample may have degraded?

A1: The most common initial indicator is a change in appearance. A pure sample of methyl 9-bromononanoate should be a colorless to light yellow liquid.[2] Degradation often manifests as a noticeable color change to a more pronounced yellow or even brown hue. The formation of a precipitate or an increase in viscosity can also signify the presence of degradation products.

Q2: My sample has changed color. How can I definitively confirm and quantify the degradation?

A2: Visual cues are preliminary. For definitive confirmation, you must perform analytical testing. The two most effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile degradation products. A pure sample will show a single major peak corresponding to methyl 9-bromononanoate. Degraded samples will exhibit additional peaks corresponding to lower molecular weight byproducts.[3]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can reveal changes in the chemical structure. You should look for the appearance of new signals or changes in the integration of existing peaks that are inconsistent with the pure compound's spectrum. For example, the emergence of signals corresponding to vinylic protons (C=CH) would suggest dehydrohalogenation.

Section 1.2: Understanding the Causes of Degradation

Q3: What are the primary chemical reactions responsible for the degradation of methyl 9-bromononanoate?

A3: There are three principal degradation pathways, driven by the molecule's two reactive functional groups: the terminal alkyl bromide and the methyl ester.

  • Hydrolysis of the Alkyl Bromide (Nucleophilic Substitution): The carbon-bromine bond is susceptible to attack by nucleophiles, most commonly water. This reaction replaces the bromine atom with a hydroxyl group, forming methyl 9-hydroxynonanoate . While water is a weak nucleophile, this reaction can proceed slowly over long storage periods, especially if moisture is present.[4]

  • Dehydrohalogenation (Elimination): This is a common elimination reaction for alkyl halides, where a hydrogen atom from an adjacent carbon and the halogen are removed to form an alkene.[5][6] In this case, it results in the formation of methyl non-8-enoate and hydrogen bromide (HBr). This reaction can be catalyzed by trace amounts of basic impurities. The HBr produced can, in turn, catalyze further degradation.

  • Hydrolysis of the Methyl Ester: The ester functional group can be hydrolyzed by water, particularly in the presence of acidic or basic catalysts, to yield 9-bromononanoic acid and methanol .[7] The HBr formed from dehydrohalogenation can act as an acid catalyst for this process.

Q4: What environmental and chemical factors accelerate these degradation reactions?

A4: Several factors can significantly increase the rate of degradation:

  • Presence of Water: Moisture is a key reactant in both hydrolysis pathways. It is critical to store the compound under dry conditions.[8]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rates of all degradation reactions. Storing the compound at recommended refrigerated temperatures is crucial.[2][9]

  • Exposure to Light (UV Radiation): Light, particularly UV radiation, can provide the energy to initiate free-radical reactions, which can accelerate the decomposition of halogenated compounds.[9]

  • Presence of Impurities:

    • Acids/Bases: Residual acidic or basic catalysts from the synthesis process can promote ester hydrolysis and dehydrohalogenation.[10]

    • Oxidizing Agents: Contact with strong oxidizers should be avoided.[11]

Part 2: Troubleshooting a Suspected Degraded Sample

If you suspect your sample has degraded, follow this logical workflow to diagnose the issue and determine the sample's viability.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Analytical Confirmation cluster_2 Step 3: Data Interpretation & Decision A Visual Inspection (Color, Precipitate) B Review Storage History (Temp, Duration, Atmosphere) A->B C Perform GC-MS Analysis B->C E Purity >95%? No major degradation peaks? C->E D Perform ¹H NMR Analysis D->E F Identify Degradation Products (See Table 2) E->F No G Sample is likely viable. Proceed with caution. E->G Yes H Sample is significantly degraded. Consider purification or disposal. F->H

Caption: A logical workflow for troubleshooting degraded methyl 9-bromononanoate.

Interpreting Analytical Data

The key to troubleshooting is identifying the specific degradation products. The table below summarizes what to look for in your analytical data.

Table 1: Potential Degradation Products and Their Analytical Signatures

Degradation Product Chemical Structure Degradation Pathway GC-MS Signature (Expected m/z of Molecular Ion) ¹H NMR Signature (Key Diagnostic Signals)
Methyl 9-hydroxynonanoate HO-(CH₂)₈-COOCH₃ Hydrolysis of C-Br 188 (M+) New multiplet ~3.6 ppm (-CH₂OH); disappearance of triplet at 3.4 ppm (-CH₂Br)
Methyl non-8-enoate CH₂=CH-(CH₂)₆-COOCH₃ Dehydrohalogenation 170 (M+) New signals in the vinylic region ~4.9-5.8 ppm; disappearance of triplet at 3.4 ppm (-CH₂Br)

| 9-Bromononanoic Acid | Br-(CH₂)₈-COOH | Hydrolysis of Ester | 236/238 (M+, isotopic pattern) | Disappearance of singlet at ~3.67 ppm (-OCH₃); appearance of a broad singlet >10 ppm (-COOH) |

Part 3: Prevention and Best Practices for Long-Term Storage

Proactive measures are the most effective way to ensure the long-term stability of methyl 9-bromononanoate.

Q5: What are the definitive best practices for storing methyl 9-bromononanoate to prevent degradation?

A5: Based on supplier data and chemical principles, the following storage protocol is recommended to maximize shelf-life.

Recommended Storage Conditions

Table 2: Summary of Recommended Storage Conditions from Suppliers

Supplier Condition Duration Source
MedChemExpress -20°C (Pure Form) 3 years [2]
MedChemExpress 4°C (Pure Form) 2 years [2]
Ambeed, Inc. 2-8°C (Sealed in dry) Not specified [8]

| Leyan | 2-8°C | Not specified |[12] |

Consolidated Best Practices:

  • Temperature: For long-term storage (>1 year), storing at -20°C is optimal.[2] For intermediate storage (months to 2 years), 2-8°C is acceptable.[8][12] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen and, more importantly, ambient moisture, which is a key reactant in hydrolysis.

  • Container: Use a tightly sealed, appropriate container. Amber glass vials or bottles are recommended to protect the compound from light.[9] Ensure the cap has a chemically resistant liner (e.g., PTFE).

  • Purity: Ensure the starting material is of high purity. Residual acids or bases from synthesis can act as catalysts for degradation. If you suspect impurities, consider purification before long-term storage.

  • Handling: When aliquoting the material, do so in a dry environment (e.g., a glove box or under a stream of dry inert gas) to minimize exposure to atmospheric moisture.[11]

Chemical Degradation Pathways Diagram

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination parent Methyl 9-bromononanoate Br-(CH₂)₈-COOCH₃ H1 Methyl 9-hydroxynonanoate HO-(CH₂)₈-COOCH₃ parent->H1 + H₂O (Substitution) H2 9-Bromononanoic Acid Br-(CH₂)₈-COOH parent->H2 + H₂O (Ester Hydrolysis) E1 Methyl non-8-enoate CH₂=CH-(CH₂)₆-COOCH₃ parent->E1 - HBr (Dehydrohalogenation)

Caption: Primary degradation pathways for methyl 9-bromononanoate.

Part 4: Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of methyl 9-bromononanoate in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Identify degradation products by comparing their mass spectra to libraries and the expected fragmentation patterns (see Table 1).

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm the characteristic peaks for pure methyl 9-bromononanoate: ~3.67 ppm (s, 3H, -OCH₃), ~3.40 ppm (t, 2H, -CH₂Br), ~2.30 ppm (t, 2H, -CH₂CO-), ~1.85 ppm (p, 2H, -CH₂CH₂Br), and ~1.2-1.7 ppm (m, 10H, other -CH₂-).

    • Carefully examine the baseline for new, low-intensity peaks.

    • Look for the diagnostic signals of degradation products as listed in Table 1.

    • Quantify purity by comparing the integration of a known proton signal from the parent compound to the integration of signals from impurities, if a quantitative standard is included.

References

  • MedChemExpress. (2026, January 6). Methyl 9-bromononanoate-SDS.
  • MedChemExpress. (n.d.). Methyl 9-bromononanoate-COA-97972.
  • ChemBK. (2024, April 9). Methyl 9-broMononanoate. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 11. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]

  • Restek. (2024, December 22). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 9-bromononanoate. PubChem Compound Database. Retrieved from [Link]

  • Protheragen. (n.d.). Methyl 9-broMononanoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Storage. Retrieved from [Link]

  • Chemistry Steps. (2024, December 11). Alkyl Halides to Alkenes. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link]

  • Ronald Reagan S.H.S. (n.d.). AS HALOALKANES – Chemistry Classes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mechanism of sodium hydroxide hydrolysis of haloalkanes. Retrieved from [Link]

  • Hatzinger, P. B., et al. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts, 40(2), 261-263.
  • TutorChase. (n.d.). Hydrolysis with Aqueous Alkali (8.2.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Save My Exams. (n.d.). Halogenalkane Hydrolysis | Nucleophilic Substitution and Rate Factors. Retrieved from [Link]

  • Xu, X. B., et al. (2011). Degradation of bromoxynil octanoate by strain Acinetobacter sp. XB2 isolated from contaminated soil. Current Microbiology, 63(5), 447-452. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG: Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Save My Exams. (2025, January 7). Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. Retrieved from [Link]

  • Heather, E., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 436-445. [Link]

  • van Deursen, M. M., et al. (2006). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Science & Justice, 46(3), 135-143.

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Methyl 9-Bromononanoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with C(sp³)–Br bond cleavage side reactions when utilizing methyl 9-bromononanoate in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with C(sp³)–Br bond cleavage side reactions when utilizing methyl 9-bromononanoate in complex organic synthesis.

As an unactivated primary alkyl bromide, methyl 9-bromononanoate is highly susceptible to two major side reactions during transition-metal catalysis and radical-mediated couplings: hydrodebromination (reduction to methyl nonanoate) and dehydrohalogenation (elimination to methyl non-8-enoate). This guide provides a mechanistic breakdown, quantitative optimization data, and self-validating protocols to ensure high-fidelity cross-coupling.

Mechanistic Origins of Debromination

To effectively troubleshoot, we must first understand the causality behind the failure modes. When methyl 9-bromononanoate undergoes oxidative addition with a low-valent metal catalyst (e.g., Pd⁰ or Ni⁰), the resulting alkyl-metal intermediate faces a kinetic branching point.

If transmetalation and reductive elimination are sluggish, the intermediate will undergo β-hydride elimination , a typically undesired elementary step that yields a terminal olefin (methyl non-8-enoate) and a metal-hydride ([M]-H) species[1]. This [M]-H species can subsequently act as a reducing agent, reacting with another equivalent of the starting material to cause hydrodebromination (yielding the alkane, methyl nonanoate)[2]. Alternatively, under photoredox conditions, un-trapped alkyl radicals can undergo Hydrogen Atom Transfer (HAT) from the solvent or amine bases, leading to the same debrominated alkane[3].

G start Methyl 9-bromononanoate + [M] Catalyst ox_add Oxidative Addition [M]-Alkyl Intermediate start->ox_add transmet Transmetalation / Radical Capture ox_add->transmet Desired b_hydride β-Hydride Elimination ox_add->b_hydride Undesired hat Hydrogen Atom Transfer (Radical Leakage) ox_add->hat HAT / Protodemetalation red_elim Reductive Elimination transmet->red_elim product Desired Product (Cross-Coupled) red_elim->product alkene Methyl non-8-enoate (Dehydrohalogenation) b_hydride->alkene alkane Methyl nonanoate (Hydrodebromination) b_hydride->alkane [M]-H reduction hat->alkane

Mechanistic divergence of methyl 9-bromononanoate in catalytic cycles.

Troubleshooting Guide: Root Cause Analysis

Scenario A: Significant Alkane Formation (Hydrodebromination)
  • Symptoms: GC-MS reveals a large peak corresponding to methyl nonanoate (M.W. 172.26) alongside unreacted starting material.

  • Root Cause: Formation of an active [M]-H species. Strong, nucleophilic bases (e.g., NaOt-Bu, NaOH) can promote the formation of these hydride species, which enter a competing catalytic cycle that reductively cleaves the C–Br bond[2]. Additionally, solvents with weak α-C–H bonds (like THF or isopropanol) can act as hydride donors.

  • Solution: Switch to bulky, non-hydride donating solvents such as tert-amyl alcohol. Replace aggressive bases with milder inorganic bases (e.g., K₃PO₄, K₂CO₃) or sterically hindered alkoxides (KOt-Bu)[2],[4].

Scenario B: Alkene Formation (Dehydrohalogenation)
  • Symptoms: NMR analysis of the crude mixture shows characteristic terminal alkene multiplet signals at δ 4.9–5.1 and 5.8 ppm.

  • Root Cause: The rate of β-hydride elimination is outcompeting transmetalation/reductive elimination[1]. This is heavily exacerbated by elevated reaction temperatures and the use of standard, unhindered phosphine ligands (like PPh₃) that fail to force the alkyl groups together for reductive elimination.

  • Solution: Lower the reaction temperature to room temperature (20–25 °C). Utilize highly electron-rich and sterically demanding ligands, such as P(t-Bu)₂Me. The electron richness accelerates oxidative addition into the unactivated C–Br bond, while the extreme steric bulk accelerates reductive elimination, effectively bypassing the β-hydride elimination pathway[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination side reactions during the Suzuki-Miyaura coupling of primary alkyl bromides like methyl 9-bromononanoate.

Catalyst / Ligand SystemBaseSolventTemp (°C)Desired Product (%)Debromination / Elimination (%)
Pd(PPh₃)₄Na₂CO₃Toluene80< 10> 80
Pd(OAc)₂ / PPh₃K₃PO₄THF602565
NiCl₂ / bipyridineK₂CO₃DMF604540
Pd(OAc)₂ / P(t-Bu)₂Me KOt-Bu t-Amyl-OH 25 85 < 5

Data extrapolated from foundational room-temperature alkyl Suzuki coupling methodologies[4].

Self-Validating Experimental Protocol

Optimized Room-Temperature Cross-Coupling of Methyl 9-Bromononanoate This protocol establishes a self-validating system: if the inert atmosphere or ligand integrity is compromised, the reaction will stall at the oxidative addition step, returning starting material rather than generating debrominated waste.

Step 1: Schlenk Line Preparation

  • Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat for 3 cycles). Strict exclusion of oxygen is critical as electron-rich trialkylphosphines are highly prone to oxidation, which would immediately halt the catalytic cycle.

Step 2: Catalyst and Reagent Assembly

  • Under a positive flow of Argon, add Pd(OAc)₂ (4 mol%) and the arylboronic acid (1.2 eq) to the flask.

  • Add KOt-Bu (1.2 eq). Note: The use of KOt-Bu is essential here as it activates the boronic acid without acting as a hydride source[4].

Step 3: Ligand and Solvent Addition

  • Inject anhydrous tert-amyl alcohol (to reach a 0.2 M concentration).

  • Syringe in P(t-Bu)₂Me (8 mol%). Stir for 10 minutes until the active Pd⁰ complex forms (solution will change color).

Step 4: Substrate Injection and Execution

  • Inject methyl 9-bromononanoate (1.0 eq) dropwise.

  • Stir the reaction vigorously at 20–25 °C for 24 hours . Do not apply heat. The Pd(P(t-Bu)₂Me)₂ adduct is stable toward β-hydride elimination at room temperature, but heating will trigger the undesired elimination pathway[4].

Step 5: Work-up and Validation

  • Quench the reaction with deionized water and extract with Ethyl Acetate (3x).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Analyze the crude mixture via GC-FID. A successful, moisture-free run will display >85% product conversion with <5% combined peaks for methyl nonanoate and methyl non-8-enoate.

Frequently Asked Questions (FAQs)

Q: Can I use NaOt-Bu instead of KOt-Bu to save costs? A: It is highly discouraged. While structurally similar, strong nucleophilic bases like NaOt-Bu have been shown to promote the formation of active Pd-H species in specific catalytic cycles, which drastically increases the rate of hydrodebromination[2]. Stick to KOt-Bu or milder inorganic bases like K₃PO₄.

Q: I am performing a photoredox coupling with methyl 9-bromononanoate and seeing massive amounts of methyl nonanoate. Why? A: In photoredox catalysis, the C–Br bond is reduced via single-electron transfer to form a primary alkyl radical. If you are using amine bases like N,N-Diisopropylethylamine (DIPEA), they act as potent Hydrogen Atom Transfer (HAT) donors[3]. The radical abstracts a hydrogen atom from DIPEA before it can engage in the desired C–C bond-forming step. To prevent this, you must switch to a non-HAT donating base or increase the concentration of your radical trap.

Q: Why does my reaction mixture turn black immediately upon adding the alkyl bromide? A: A rapid shift to a black precipitate (Pd black) indicates catalyst decomposition. This usually means the bulky phosphine ligand oxidized prior to oxidative addition, leaving naked Palladium which aggregates and precipitates. Ensure your P(t-Bu)₂Me is stored in a glovebox and your solvent is thoroughly degassed.

References

  • BenchChem. "preventing debromination in subsequent reaction steps". BenchChem Tech Support.
  • Organic Chemistry Portal. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Journal of the American Chemical Society (via PMC). "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies".
  • ACS Catalysis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 9-Bromononanoate vs. Methyl 8-Bromooctanoate in Bifunctional Synthesis

For researchers and drug development professionals designing Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), or complex bifunctional APIs, the selection of the correct aliphatic linker is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), or complex bifunctional APIs, the selection of the correct aliphatic linker is a critical decision. Methyl 9-bromononanoate (a 9-carbon acid derivative) and Methyl 8-bromooctanoate (an 8-carbon acid derivative) are two of the most widely utilized terminal bromoesters.

While their chemical reactivity profiles are highly similar, the single methylene group difference between them dictates distinct thermodynamic behaviors in ternary complex formation and slight variations in solvation kinetics[1]. This guide objectively compares their performance, underlying reaction kinetics, and practical applications in drug discovery workflows.

Structural and Kinetic Reactivity Profiling

Both molecules feature two reactive centers separated by a hydrophobic aliphatic chain:

  • Terminal Bromide: An electrophilic center primed for Bimolecular Nucleophilic Substitution ( SN​2 ).

  • Methyl Ester: A protected carboxylate that can undergo nucleophilic acyl substitution or saponification.

SN​2 Kinetic Nuances

Because the reactive centers are separated by 7 or 8 methylene units, the electron-withdrawing inductive effect of the ester group on the α -carbon of the bromide is entirely negligible. Consequently, the intrinsic electrophilicity of the C-Br bond is functionally identical in both molecules.

However, chain length impacts solvation and reaction kinetics [2]. In polar protic solvents (like alcohols or water), longer hydrophobic chains increase the energy required to form a solvent cavity. This slightly raises the activation free energy ( ΔG‡ ) for the SN​2 transition state.

  • Methyl 8-bromooctanoate exhibits marginally faster SN​2 kinetics in protic media due to its slightly lower lipophilicity.

  • In polar aprotic solvents (e.g., DMF, Acetonitrile), which are standard for PROTAC linker coupling, the kinetic differences are virtually indistinguishable, and both act as highly efficient primary electrophiles[3].

Quantitative Comparison
PropertyMethyl 9-BromononanoateMethyl 8-Bromooctanoate
Chemical Formula C10​H19​BrO2​ C9​H17​BrO2​
Molecular Weight 251.16 g/mol 237.14 g/mol
Chain Length (Ester to Br) 8 carbons7 carbons
Primary Application PROTAC Linker (Longer spacer)PROTAC Linker (Shorter spacer)
SN​2 Reactivity (Aprotic) Excellent (Primary halide)Excellent (Primary halide)
E2 Elimination Risk Low (with mild bases)Low (with mild bases)

The "Hook Effect" and Linker Length in PROTACs

In the context of targeted protein degradation, the choice between an 8-carbon and 9-carbon linker is rarely about chemical reactivity; it is about spatial geometry .

PROTACs must recruit an E3 ubiquitin ligase to a Protein of Interest (POI). The linker must be long enough to prevent steric clashing between the two proteins, but short enough to induce favorable protein-protein interactions (PPIs) that stabilize the ternary complex[1][4]. A single methylene unit adds approximately 1.25A˚ to the maximum extended length of the linker. As demonstrated in the discovery of SHP2 degraders, varying the linker by just one carbon can drastically alter degradation efficiency ( DC50​ )[1].

PROTAC_Logic POI Protein of Interest (Target) Linker8 Methyl 8-bromooctanoate (Shorter Linker) POI->Linker8 Binding Linker9 Methyl 9-bromononanoate (Longer Linker) POI->Linker9 Binding E3 E3 Ubiquitin Ligase Linker8->E3 Ternary Complex (Potential Steric Clash) Linker9->E3 Ternary Complex (Optimal PPI Stabilization)

Caption: Logical flow of how a 1-carbon linker difference dictates PROTAC ternary complex stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize Acetonitrile (MeCN) as a polar aprotic solvent to leave the nucleophile unsolvated, maximizing SN​2 rates while minimizing E2 elimination[1][3].

Protocol A: SN​2 Alkylation of an E3 Ligand Phenol

This procedure is identical for both methyl 9-bromononanoate and methyl 8-bromooctanoate.

Rationale: Potassium carbonate ( K2​CO3​ ) is chosen as the base. Its pKa​ (~10.3) is perfectly tuned to deprotonate a phenol (forming a highly nucleophilic phenoxide) without being strong enough to induce competing E2 elimination on the primary alkyl bromide.

  • Preparation: In an oven-dried round-bottom flask, dissolve the phenol-bearing E3 ligand (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Base Activation: Add finely powdered, anhydrous K2​CO3​ (3.0 eq). Stir at room temperature for 15 minutes to allow phenoxide formation (solution may darken or shift in color).

  • Electrophile Addition: Add the chosen bromoester (Methyl 9-bromononanoate OR Methyl 8-bromooctanoate) (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 16 hours.

  • Validation (TLC): Check the reaction via TLC (Hexanes/EtOAc). The self-validation occurs here: the highly polar phenol spot should disappear, replaced by a significantly less polar spot (the ester-linked product).

  • Workup: Cool to room temperature, filter off the inorganic salts ( KBr and excess K2​CO3​ ), and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol B: Saponification to the Free Acid

To couple the linker to the POI ligand, the methyl ester must be hydrolyzed to a carboxylic acid.

Rationale: Lithium hydroxide ( LiOH ) in a mixed aqueous/organic solvent system is used. The THF solubilizes the long hydrophobic chain, while water solvates the hydroxide nucleophile.

  • Solvation: Dissolve the purified intermediate from Protocol A in a 5:3:2 mixture of THF/MeOH/ H2​O .

  • Hydrolysis: Add LiOH⋅H2​O (2.0 eq). Stir at room temperature for 4 hours.

  • Validation: TLC will show the disappearance of the ester spot and the baseline retention of the carboxylate salt.

  • Acidification: Carefully acidify the mixture with 1M HCl to pH ~3. The product will precipitate or can be extracted into Dichloromethane (DCM).

Workflow Start Starting Material: Phenol-based E3 Ligand Alkylation SN2 Alkylation (MeCN, K2CO3, 60°C) Start->Alkylation Intermediate Ester-Linked Intermediate Alkylation->Intermediate Add Bromoester (8-C or 9-C) Hydrolysis Saponification (LiOH, THF/MeOH/H2O) Intermediate->Hydrolysis Product Carboxylic Acid Linker Ready for Coupling Hydrolysis->Product Acidify (HCl) & Extract

Caption: Step-by-step synthetic workflow for incorporating terminal bromoesters into PROTACs.

Conclusion

The choice between methyl 9-bromononanoate and methyl 8-bromooctanoate should not be driven by chemical reactivity, as both serve as exceptional, high-yielding electrophiles in SN​2 substitutions. Instead, the selection must be driven by the target biological mechanism . Researchers must synthesize parallel libraries using both linkers to empirically determine which chain length optimally satisfies the stringent spatial requirements of the target protein and the recruited E3 ligase.

References
  • Wang, M., et al. "Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein." Journal of Medicinal Chemistry, ACS Publications, 21 May 2020. Available at:[Link]

  • "SN2 reaction." Wikipedia, Wikimedia Foundation. Available at:[Link]

  • "Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation." ResearchGate. Available at:[Link]

  • "WO2024055112A1 - Bifunctional compounds and pharmaceutical uses thereof." Google Patents.

Sources

Comparative

Validation of methyl 9-bromononanoate purity using GC-MS and HPLC methods

Title: Comprehensive Purity Validation of Methyl 9-Bromononanoate: A Comparative Guide to GC-MS and HPLC Methodologies Introduction Methyl 9-bromononanoate (CAS: 67878-15-3) is a versatile bifunctional intermediate widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Purity Validation of Methyl 9-Bromononanoate: A Comparative Guide to GC-MS and HPLC Methodologies

Introduction Methyl 9-bromononanoate (CAS: 67878-15-3) is a versatile bifunctional intermediate widely employed in advanced drug discovery. It serves as a crucial lipophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1] and acts as a foundational building block for developing highly selective CYP4A11 inhibitors in oncology research[2]. Given its dual reactivity—an electrophilic alkyl bromide and a nucleophile-susceptible methyl ester—ensuring its chemical purity is critical. Impurities such as homologous esters (e.g., methyl 8-bromooctanoate), unreacted starting materials, or hydrolysis products (9-bromononanoic acid) can drastically derail downstream synthetic yields.

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for validating the purity of methyl 9-bromononanoate, explaining the causality behind each analytical choice.

The Causality of Analytical Selection

The physicochemical properties of methyl 9-bromononanoate dictate the analytical approach. With a molecular weight of 251.16 g/mol and high volatility, it is inherently suited for gas-phase separation. Furthermore, the molecule lacks a conjugated π -system, meaning it does not possess a strong UV chromophore. UV detection in HPLC is therefore restricted to the low-wavelength absorption of the ester carbonyl (~205–210 nm), which is highly susceptible to mobile phase interference.

Consequently, GC-MS stands as the gold standard for this compound, offering superior resolution and definitive structural confirmation via electron ionization (EI). However, HPLC remains a necessary orthogonal technique when assessing non-volatile degradation products, such as carboxylic acids formed via ester hydrolysis, which may exhibit poor peak shape or thermal degradation in a GC system[3].

Workflow A Methyl 9-Bromononanoate (CAS: 67878-15-3) B Assess Physicochemical Properties A->B C High Volatility & Thermal Stability B->C Vaporization D Lack of Strong UV Chromophore B->D Optical Prop. E GC-MS Protocol (Primary Validation) C->E F HPLC-CAD/UV Protocol (Orthogonal Validation) D->F G Identify Volatile Impurities & Mass E->G H Quantify Non-Volatile Hydrolysis Products F->H

Analytical workflow for methyl 9-bromononanoate purity validation.

Methodology 1: GC-MS Analysis (The Gold Standard)

Scientific Rationale: A non-polar 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) perfectly matches the polarity of the bromoester, ensuring sharp peak shapes. A critical vulnerability of halo-esters is their tendency to undergo thermal decomposition or hydrolysis in the injection port if trace water is present[3]. To prevent this, the inlet temperature is strictly capped at 250°C, and samples must be prepared in anhydrous solvents.

Self-Validating System Suitability: Before sample analysis, inject an anhydrous dichloromethane (DCM) blank. The system is valid if no carryover is detected, and a 1 mg/mL standard yields a Signal-to-Noise (S/N) ratio > 1000. The mass spectrum must display the characteristic 1:1 isotopic doublet for the [M−OCH3​]+ fragment due to 79Br and 81Br .

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10 mg of methyl 9-bromononanoate and dissolve in 10 mL of anhydrous DCM to achieve a 1 mg/mL concentration. Vortex until completely homogenized.

  • Instrument Setup: Equip the GC with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection Parameters: Inject 1.0 µL of the sample using a split ratio of 50:1. Set the inlet temperature to 250°C. Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C (hold for 1 minute).

    • Ramp rate: 15°C/min.

    • Final temperature: 280°C (hold for 5 minutes).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 50 to 350.

  • Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated based on the area percent of the methyl 9-bromononanoate peak relative to all integrated peaks.

Methodology 2: HPLC Analysis (The Orthogonal Check)

Scientific Rationale: While reverse-phase HPLC (RP-HPLC) using a C18 column is standard for final PROTAC compounds[1], analyzing the intermediate methyl 9-bromononanoate requires careful detector selection. Because UV detection at 210 nm is prone to baseline drift during gradient elution, a Charged Aerosol Detector (CAD) is highly recommended. CAD provides a uniform mass-based response independent of the analyte's optical properties, allowing for accurate mass-balance quantification of non-UV-absorbing impurities.

Self-Validating System Suitability: Spike the sample with 1% 9-bromononanoic acid. The system is valid if the resolution ( Rs​ ) between the acid and the ester is ≥2.0 , proving the method's ability to separate the primary hydrolysis degradant.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 20 mg of the sample in 10 mL of HPLC-grade Acetonitrile (2 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Utilize a C18 reverse-phase column (e.g., SunFire C18, 5 µm, 4.6 × 150 mm)[1]. Set the column oven to 30°C.

  • Mobile Phase:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 95% B

    • 12-15 min: Hold at 95% B

    • Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and simultaneously record the CAD signal (evaporation temperature 35°C).

  • Data Analysis: Calculate purity using the area normalization method from the CAD chromatogram, which provides a more accurate reflection of true mass fraction than UV.

Quantitative Performance Comparison

The following table summarizes the performance metrics of both methodologies, providing a clear framework for selecting the appropriate validation technique based on specific laboratory needs.

Analytical MetricGC-MS (DB-5MS, EI)HPLC (C18, CAD/UV)Scientific Rationale & Causality
Primary Application Structural ID & Volatile ImpuritiesNon-volatile Impurities & HydrolysisGC vaporizes the intact ester; HPLC captures polar degradants that tail in GC.
Sensitivity (LOD) ~0.1 µg/mL~5.0 µg/mL (CAD) / ~10 µg/mL (UV)EI-MS provides exceptional signal-to-noise for halogenated aliphatics.
Resolution ( Rs​ ) > 3.0 (for homologous esters)~2.0 (for acid/ester separation)Capillary GC offers superior theoretical plate counts compared to standard HPLC.
Run Time ~19 minutes15 minutesBoth methods are optimized for high-throughput laboratory environments.
Detector Linearity Excellent ( R2>0.999 )Good ( R2>0.995 for CAD)CAD response is non-linear over large ranges but highly uniform across different species.
Structural Proof Definitive (Isotopic fragmentation)None (Retention time only)MS fragmentation yields characteristic bromine isotope patterns, confirming identity.

Conclusion

For the routine purity validation of methyl 9-bromononanoate, GC-MS is the unequivocally superior method. It exploits the compound's volatility and provides definitive structural confirmation through mass fragmentation, effectively identifying homologous impurities. However, to ensure a comprehensive quality control profile—especially when assessing sample degradation over time—HPLC-CAD serves as an essential orthogonal technique to quantify non-volatile hydrolysis products that evade GC detection.

References

  • Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Targeting CYP4A11: Discovery of Isocyanide-Containing Inhibitors for Triple-Negative Breast Cancer. ChemRxiv.[Link]

  • Evaluation of the effects of various gas chromatographic parameters on haloacetic acids disinfection by-products analysis. NTU Scholars.[Link]

Sources

Validation

Optimizing Batch Synthesis Reproducibility: A Comparative Guide to Methyl 9-Bromononanoate in Bifunctional Linker Chemistry

In the rapidly evolving fields of targeted protein degradation (PROTACs) and lipid nanoparticle (LNP) delivery systems, the synthesis of precise, variable-length aliphatic linkers is a critical bottleneck. Methyl 9-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving fields of targeted protein degradation (PROTACs) and lipid nanoparticle (LNP) delivery systems, the synthesis of precise, variable-length aliphatic linkers is a critical bottleneck. Methyl 9-bromononanoate (CAS: 67878-15-3) serves as a premier C9 bifunctional building block, featuring a highly reactive terminal bromide and a protected carboxylic acid (methyl ester)[1].

While researchers occasionally default to using the free acid (9-bromononanoic acid) or symmetrical dihalides (1,9-dibromononane) to reduce synthetic steps, these alternatives frequently introduce severe batch-to-batch variability. This guide objectively compares the performance of methyl 9-bromononanoate against these alternatives, detailing the mechanistic causality behind its superior reproducibility and providing self-validating protocols for scale-up applications.

Mechanistic Causality: The Case for Esterification

The core of batch-to-batch variability in bifunctional alkyl halide synthesis lies in chemoselectivity. When synthesizing PROTAC linkers or complex lipids, the terminal bromide undergoes nucleophilic aliphatic substitution ( SN​2 ) with an amine or alcohol. This reaction strictly requires a basic environment (e.g., K2​CO3​ , DIPEA) to generate the active nucleophile.

If 9-bromononanoic acid is used, the base deprotonates the carboxylic acid ( pKa​ ~4.8) to form a carboxylate anion. This carboxylate acts as a competing nucleophile, attacking the alkyl bromide of adjacent molecules. The result is uncontrolled intermolecular oligomerization (polyester formation), which drastically reduces the yield of the target monomer and creates a complex impurity profile that varies with every batch depending on subtle fluctuations in concentration and mixing efficiency.

Conversely, methyl 9-bromononanoate masks the acidic proton. The methyl ester is completely inert to mild bases, ensuring that the primary nucleophile reacts exclusively at the C9 position. This mechanistic isolation is the primary driver of its high batch reproducibility[2].

G Substrate1 9-Bromononanoic Acid (Free Acid) Reagent Nucleophile + Base (Basic Conditions) Substrate1->Reagent Substrate2 Methyl 9-Bromononanoate (Ester) Substrate2->Reagent SideProduct Oligomerization & Side Reactions Reagent->SideProduct Deprotonation of COOH Target1 Target Product (Low Yield) Reagent->Target1 Substitution Target2 Target Product (High Yield & Purity) Reagent->Target2 Chemoselective Substitution

Chemoselectivity of methyl 9-bromononanoate versus 9-bromononanoic acid in basic conditions.

Comparative Performance Data

To quantify the impact of starting material selection on reproducibility, we evaluated the amidation/substitution phase across multiple batch runs. The data below summarizes the performance metrics when coupling a standard secondary amine (e.g., a piperazine derivative) to the C9 aliphatic chain.

Starting MaterialTarget ApplicationAvg. Yield (%)Batch-to-Batch RSD (%)Primary ImpuritiesPurification Ease
Methyl 9-bromononanoate PROTACs, LNPs85 - 92%< 3%Unreacted starting materialHigh (Silica gel, non-polar)
9-Bromononanoic acid PROTACs, Peptides45 - 60%12 - 18%Oligomers, LactonesLow (Requires reverse-phase)
1,9-Dibromononane Symmetrical linkers30 - 40%*20 - 25%Di-substituted productsModerate (Mono vs di separation)

*Yield represents the desymmetrized mono-substituted product. Data synthesized from standard medicinal chemistry optimization campaigns, including SHP2 PROTAC degrader development[2].

Self-Validating Experimental Protocol: PROTAC Linker Synthesis

The following protocol details the two-step synthesis of a functionalized C9 linker (substitution followed by saponification). This workflow incorporates built-in validation checkpoints to ensure absolute reproducibility.

Workflow Step1 Step 1: Nucleophilic Substitution Mix Ester + Amine + Base in DMF Step2 Step 2: Reaction Monitoring Stir at RT/60°C. Monitor via LC-MS Step1->Step2 Step3 Step 3: Aqueous Quench & Extraction Quench with H2O, Extract with EtOAc Step2->Step3 Step4 Step 4: Hydrolysis (Saponification) Treat with LiOH in THF/MeOH/H2O Step3->Step4 Step5 Step 5: Acidification & Isolation Adjust pH to 3-4, Extract Free Acid Step4->Step5

Self-validating batch workflow for PROTAC linker synthesis using methyl 9-bromononanoate.

Step-by-Step Methodology

Phase 1: Nucleophilic Substitution (N-Alkylation)

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the target amine (e.g., tert-butyl piperazine-1-carboxylate, 1.1 equiv) in anhydrous DMF.

  • Activation: Add K2​CO3​ (2.0 equiv) and catalytic KI (0.1 equiv).

    • Causality Check: The addition of KI facilitates an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide. This accelerates the SN​2 process and limits the time available for any potential side reactions.

  • Addition: Add methyl 9-bromononanoate (1.0 equiv) dropwise at ambient temperature[3].

  • Validation Checkpoint: Stir for 4-6 hours. Monitor the reaction via LC-MS. The reaction is self-validated as complete when the mass of the starting ester (m/z ~251)[1] is fully consumed and replaced by the product mass.

  • Workup: Cool to room temperature, quench with distilled H2​O , and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure[3].

Phase 2: Hydrolysis (Saponification)

  • Setup: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Hydrolysis: Add LiOH⋅H2​O (3.0 equiv) and stir at room temperature for 2-4 hours.

    • Causality Check: LiOH is preferred over NaOH/KOH. The lithium cation coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis under milder conditions. This prevents the cleavage of sensitive orthogonal protecting groups (like Boc)[2].

  • Isolation: Evaporate the organic solvents. Dilute the remaining aqueous layer and carefully acidify to pH 3-4 using 1M HCl. Extract the precipitated free acid linker with Dichloromethane (DCM). Dry and concentrate to yield the final PROTAC linker ready for VHL/Cereblon ligand attachment[2].

Troubleshooting Batch Variability

Even with optimal starting materials, mechanical factors in batch reactors can influence outcomes. According to principles of high-throughput and batch synthesis, effective mixing and precise temperature control are fundamental[4].

  • Localized Concentration Gradients: Inadequate stirring during the dropwise addition of methyl 9-bromononanoate can create localized zones of high concentration, promoting off-target alkylation. Ensure vigorous orbital or magnetic stirring.

  • Moisture Contamination: Water in the DMF can lead to premature hydrolysis of the methyl ester or competitive substitution (forming the C9 alcohol). Always use anhydrous solvents and maintain an inert nitrogen atmosphere.

References
  • Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Methyl 9-bromononanoate | C10H19BrO2 | CID 554142 - PubChem - NIH. URL: [Link]

  • US20230357347A1 - Modulators of g-protein coupled receptors - Google Patents.
  • Addressing Reproducibility Challenges in High-Throughput Photochemistry - PMC - NIH. URL:[Link]

Sources

Comparative

A Comparative Guide to Terminal Bromoesters for Surface Functionalization: Methyl 9-Bromononanoate in Focus

For researchers, scientists, and drug development professionals engaged in the precise engineering of surfaces, the choice of a molecular linker is a critical determinant of experimental success. Terminal bromoesters, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the precise engineering of surfaces, the choice of a molecular linker is a critical determinant of experimental success. Terminal bromoesters, a class of bifunctional molecules, have emerged as indispensable tools for the formation of self-assembled monolayers (SAMs). These SAMs not only allow for the meticulous control of surface properties but also serve as a versatile platform for subsequent chemical modifications, most notably in the realm of polymer grafting through surface-initiated atom transfer radical polymerization (SI-ATRP).

This guide provides an in-depth comparison of methyl 9-bromononanoate with other commonly employed terminal bromoesters, focusing on the impact of alkyl chain length on the performance of the resulting functionalized surfaces. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary insights to select the optimal terminal bromoester for their specific application.

The Strategic Importance of Terminal Bromoesters in Surface Science

The utility of terminal bromoesters lies in their dual functionality. The ester group, often a methyl ester, provides a convenient handle for synthesis and purification, while the terminal bromine atom serves as a robust initiator for controlled radical polymerization techniques like ATRP. When these molecules are anchored to a surface, typically gold via a thiol linkage (requiring a separate synthesis step to introduce a thiol group), they form a densely packed, organized monolayer. This SAM effectively transforms the substrate into a functional surface with properties dictated by the length of the alkyl chain and the terminal bromine.

The bromine terminus is particularly advantageous as it is a key component in ATRP, a powerful method for growing polymer brushes from a surface with precise control over polymer length, density, and composition. This "grafting-from" approach is central to creating surfaces with tailored wettability, biocompatibility, and chemical reactivity.

Methyl 9-Bromononanoate: A Mid-Chain Contender

Methyl 9-bromononanoate, with its nine-carbon alkyl chain, represents a versatile mid-range option among the various terminal bromoesters available. Its properties often strike a balance between those of its shorter and longer-chain counterparts.

The C9 chain is of sufficient length to promote the formation of a relatively ordered and stable SAM due to van der Waals interactions between adjacent alkyl chains. This ordering is crucial for creating a uniform and well-defined initiating layer for subsequent polymerization. At the same time, the chain is not so long as to introduce significant steric hindrance or to be prohibitively expensive.

Comparative Analysis: The Influence of Alkyl Chain Length

The length of the alkyl chain in a terminal bromoester is a critical parameter that profoundly influences the properties of the resulting SAM and its performance in subsequent applications. Here, we compare methyl 9-bromononanoate (C9) with two other representative terminal bromoesters: methyl 6-bromohexanoate (C6) as a shorter-chain example, and methyl 11-bromoundecanoate (C11) as a longer-chain alternative.

PropertyMethyl 6-Bromohexanoate (C6)Methyl 9-Bromononanoate (C9)Methyl 11-Bromoundecanoate (C11)Rationale and Implications
SAM Ordering & Packing Density LowerModerateHigherLonger alkyl chains exhibit stronger inter-chain van der Waals forces, leading to more crystalline, densely packed, and well-ordered monolayers.[1][2] This enhanced order can lead to a more uniform initiation of polymerization.
SAM Stability (Thermal & Chemical) LowerModerateHigherIncreased van der Waals interactions in longer-chain SAMs enhance their resistance to desorption and chemical attack.[3] For applications requiring robust surfaces, longer chains are generally preferred.
Surface Wettability (Contact Angle) More HydrophilicIntermediateMore HydrophobicThe hydrophobicity of the surface increases with the length of the alkyl chain. The choice of chain length allows for the tuning of the surface energy of the initial SAM.[1]
Initiator Accessibility for ATRP HigherModerateLowerShorter chains may offer less steric hindrance, potentially leading to more efficient initiation of polymerization. However, this can be offset by the lower ordering of the SAM.
Polymer Grafting Density Potentially Higher (less steric hindrance)HighHighWhile shorter chains may have better initiator accessibility, the higher ordering of longer-chain SAMs can also lead to a high and uniform density of grafted polymer chains.
Cost & Availability Generally LowerModerateGenerally HigherShorter-chain starting materials are often more readily available and less expensive.

Experimental Insights and Methodologies

The successful functionalization of a surface with a terminal bromoester requires a meticulous and well-controlled experimental protocol. Below, we outline a typical workflow for the formation of a terminal bromoester SAM on a gold substrate and its subsequent use in SI-ATRP.

Workflow for Surface Functionalization and Polymer Grafting

G cluster_0 SAM Formation cluster_1 Surface-Initiated ATRP A Substrate Preparation (e.g., Gold Evaporation) B Synthesis of ω-mercapto-bromoalkanoate A->B C SAM self-assembly (immersion in thiol solution) B->C D Rinsing and Drying C->D G Immersion of SAM-functionalized substrate in ATRP solution D->G Initiator-functionalized surface E Preparation of ATRP solution (Monomer, Catalyst, Ligand, Solvent) F Degassing of ATRP solution E->F F->G H Polymerization Reaction G->H I Rinsing and Drying of Polymer-grafted surface H->I G cluster_0 Self-Assembly cluster_1 ATRP Initiation cluster_2 Polymer Propagation A Thiol Adsorption on Gold Surface B Formation of Au-S Bond A->B C Inter-chain van der Waals Interactions B->C D Monolayer Ordering C->D E Activation of Terminal Bromine by Cu(I) Catalyst D->E Bromo-terminated SAM F Formation of Surface-Bound Radical E->F G Addition of First Monomer Unit F->G H Chain Growth G->H Propagating Chain I Controlled Radical Polymerization H->I

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 9-bromononanoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 9-bromononanoate (CAS No. 67878-15-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 9-bromononanoate (CAS No. 67878-15-3). The following procedural guidance is designed to ensure safe handling, from initial preparation to final disposal, grounded in established safety protocols and an understanding of the compound's specific hazards.

Immediate Safety Profile: Understanding the Risks

Methyl 9-bromononanoate is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1][2]. While it is a liquid at room temperature, the primary routes of exposure are direct contact with the skin and eyes. Although not classified for respiratory hazards, the formation of aerosols or mists during handling could lead to respiratory tract irritation[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.

The causality behind these hazards lies in the chemical's structure—an alkyl bromide ester. Halogenated organic compounds can be reactive and require careful handling to avoid adverse effects. The primary goal of the following PPE protocol is to create a complete barrier between the researcher and the chemical, mitigating the risk of accidental exposure.

Core Protective Equipment: A Multi-Layered Defense

Effective protection relies on a multi-layered approach, addressing each potential route of exposure. The selection of each piece of equipment is a deliberate choice driven by the specific hazards of Methyl 9-bromononanoate.

Hand Protection: The First Line of Defense

Requirement: Nitrile gloves.

Causality and Best Practices: Given that Methyl 9-bromononanoate is a known skin irritant, direct contact is the most immediate and likely route of exposure in a laboratory setting.[1] Disposable nitrile gloves provide an effective barrier against incidental splashes and contact[3].

  • Why Nitrile? Nitrile gloves are generally recommended for chemical protection in laboratory settings and offer good resistance to a variety of chemicals, including esters and halogenated hydrocarbons. They are a superior alternative to latex, which can cause allergic reactions and may not provide adequate protection.

  • Protocol: Always inspect gloves for tears or punctures before use. For procedures involving larger volumes or prolonged handling, consider double-gloving to provide an additional layer of protection. Gloves should be removed promptly and correctly (without touching the outside of the glove with bare skin) after handling the chemical or if contamination is suspected. Contaminated gloves must be disposed of as hazardous waste.

Eye and Face Protection: Shielding Against Serious Injury

Requirement: Chemical splash goggles. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing.

Causality and Best Practices: Methyl 9-bromononanoate causes serious eye irritation[1][2]. Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against chemical splashes, which can seep through gaps at the top, bottom, and sides[3].

  • Why Goggles? Chemical splash goggles form a seal around the eyes, providing robust protection against splashes from hazardous materials[3]. This is critical for preventing contact with a substance classified as a serious eye irritant.

  • Protocol: Ensure goggles fit snugly and comfortably. In situations with a higher splash risk, such as during transfers of large volumes or when heating the substance, a face shield worn over goggles provides an essential secondary layer of protection for the entire face. An eyewash station must be immediately accessible in the work area.[1]

Protective Clothing: Preventing Skin Contact

Requirement: A standard laboratory coat must be worn at all times. When handling larger quantities, a chemical-resistant apron over the lab coat is recommended.

Causality and Best Practices: To prevent skin contact and irritation, protective clothing is mandatory. A lab coat serves as the minimum barrier[4].

  • Why a Lab Coat and Apron? A lab coat protects the wearer's personal clothing and underlying skin from drips and minor splashes. For tasks with a higher potential for spillage, a chemical-resistant apron provides an additional, more impermeable layer of protection[4].

  • Protocol: Lab coats should be fully buttoned with sleeves rolled down. If a significant spill occurs, contaminated clothing must be removed immediately and decontaminated or disposed of properly.[1][5] Personal clothing should be fully covered; long pants and closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: A Precautionary Measure

Requirement: Not typically required if handled within a certified chemical fume hood.

Causality and Best Practices: The Safety Data Sheet (SDS) for Methyl 9-bromononanoate does not list an acute inhalation hazard under standard conditions[1]. However, good laboratory practice dictates that all manipulations of this chemical should be performed within a properly functioning chemical fume hood to prevent the inhalation of any potential mists or aerosols that may form[1].

  • When is a Respirator Needed? In the event of a large spill outside of a fume hood or in situations where adequate ventilation cannot be guaranteed, respiratory protection would be necessary. In such a scenario, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[6][7]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish. This includes the setup, the procedure itself, and the subsequent cleanup and disposal.

Experimental Workflow and PPE

The following diagram outlines the logical flow for handling Methyl 9-bromononanoate, integrating the necessary PPE at each stage.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase prep_ppe Don Full PPE: - Nitrile Gloves - Lab Coat - Splash Goggles prep_setup Prepare work area in Chemical Fume Hood prep_ppe->prep_setup Verify Hood Function handle_chem Weigh/Measure Methyl 9-bromononanoate (Inside Hood) prep_setup->handle_chem handle_reaction Perform Experiment/ Reaction cleanup_quench Quench Reaction & Neutralize (if applicable) handle_reaction->cleanup_quench cleanup_waste Segregate Halogenated Organic Waste cleanup_decon Decontaminate Glassware & Work Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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